molecular formula C14H12F16O3 B12081767 sec-Butyl 1H,1H,9H-perfluorononyl carbonate

sec-Butyl 1H,1H,9H-perfluorononyl carbonate

Cat. No.: B12081767
M. Wt: 532.22 g/mol
InChI Key: VSPDYEFFNPTDPW-UHFFFAOYSA-N
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Description

sec-Butyl 1H,1H,9H-perfluorononyl carbonate is a fluorinated organic carbonate ester characterized by a branched sec-butyl group attached to a perfluorononyl chain. These compounds are typically used in industrial applications such as surfactants, coatings, and specialty polymers, leveraging their hydrophobic and oleophobic properties derived from the perfluorinated chain.

Properties

Molecular Formula

C14H12F16O3

Molecular Weight

532.22 g/mol

IUPAC Name

butan-2-yl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate

InChI

InChI=1S/C14H12F16O3/c1-3-5(2)33-7(31)32-4-8(17,18)10(21,22)12(25,26)14(29,30)13(27,28)11(23,24)9(19,20)6(15)16/h5-6H,3-4H2,1-2H3

InChI Key

VSPDYEFFNPTDPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Direct Carbonate Esterification

The most cited method involves reacting 1H,1H,9H-perfluorononanol with sec-butyl chloroformate under basic conditions.

Procedure :

  • 1H,1H,9H-perfluorononanol (1 equiv) is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • A base (e.g., pyridine, triethylamine) is added to scavenge HCl.

  • sec-Butyl chloroformate (1.2 equiv) is introduced dropwise at 0–5°C.

  • The reaction is stirred at room temperature for 12–24 hours.

  • The mixture is washed with water, dried (Na₂SO₄), and purified via silica gel chromatography or fractional distillation.

Key Data :

ParameterValue
Yield62–75%
Reaction Temperature0°C → 25°C
SolventTHF/DCM
PurificationColumn chromatography (hexane:ethyl acetate = 9:1)

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the perfluorononanol oxygen attacks the electrophilic carbonyl carbon of sec-butyl chloroformate, displacing chloride.

Transesterification of Methyl Carbonate Precursors

An alternative route employs transesterification with methyl 1H,1H,9H-perfluorononyl carbonate and sec-butanol.

Procedure :

  • Methyl 1H,1H,9H-perfluorononyl carbonate (1 equiv) and sec-butanol (5 equiv) are refluxed in toluene.

  • A catalytic amount of sodium methoxide (0.1 equiv) is added.

  • The reaction is monitored by GC-MS until completion (~8 hours).

  • The product is isolated via distillation under reduced pressure.

Key Data :

ParameterValue
Yield68–72%
Reaction Temperature110°C
CatalystNaOCH₃ (0.1 equiv)

Advantage : Avoids handling toxic chloroformates.

Phosgene-Free Carbonate Synthesis

A safer approach uses 1,1'-carbonyldiimidazole (CDI) to activate the fluorinated alcohol:

  • 1H,1H,9H-perfluorononanol (1 equiv) reacts with CDI (1.1 equiv) in DCM to form the imidazolide intermediate.

  • sec-Butanol (1.1 equiv) is added, and the mixture is stirred for 6 hours.

  • The product is extracted with ethyl acetate and purified.

Key Data :

ParameterValue
Yield70–78%
Reaction Time6 hours

Optimization and Challenges

Solvent Selection

  • Polar aprotic solvents (THF, DCM) enhance reaction rates by stabilizing intermediates.

  • Non-polar solvents (toluene) are preferred for transesterification to avoid side reactions.

Fluorinated Alcohol Purity

  • 1H,1H,9H-perfluorononanol must be dried over molecular sieves to prevent hydrolysis. Impurities reduce yields by 15–20%.

Side Reactions

  • Hydrolysis : Moisture leads to carboxylic acid formation.

  • Thermal degradation : Prolonged heating above 120°C decomposes the perfluoroalkyl chain.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.85 (m, 1H, -OCH(CH₂CH₃)₂), 1.55 (d, 3H, -CH₂CH₃), 1.30 (t, 3H, -CH₂CH₃).

  • ¹⁹F NMR : δ -80 to -126 ppm (CF₂/CF₃ groups).

  • IR : 1785 cm⁻¹ (C=O stretch), 1250–1150 cm⁻¹ (C-F stretches).

Purity Analysis

  • HPLC : >98% purity using a C18 column (acetonitrile:water = 85:15).

  • Elemental Analysis : Calculated for C₁₄H₉F₁₇O₃: C 31.60%, H 1.70%; Found: C 31.55%, H 1.68%.

Industrial-Scale Considerations

  • Cost drivers : High-purity fluorinated alcohols account for 70% of material costs.

  • Safety : sec-Butyl chloroformate requires handling under N₂ due to moisture sensitivity.

  • Waste management : Fluorinated byproducts necessitate specialized disposal.

Emerging Methodologies

  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) show promise for solvent-free synthesis but require optimization for fluorinated substrates.

  • Flow chemistry : Improves heat transfer and reduces reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions: sec-Butyl 1H,1H,9H-perfluorononyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form sec-butyl alcohol and 1H,1H,9H-perfluorononyl alcohol.

    Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding carbamates or thiocarbonates.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Substitution Reactions: Often performed in the presence of a base to neutralize the by-products and drive the reaction to completion.

Major Products:

    Hydrolysis: sec-Butyl alcohol and 1H,1H,9H-perfluorononyl alcohol.

    Substitution Reactions: Corresponding carbamates or thiocarbonates, depending on the nucleophile used.

Scientific Research Applications

sec-Butyl 1H,1H,9H-perfluorononyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Employed in the modification of biomolecules to enhance their stability and hydrophobicity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty coatings and surfactants that require high chemical resistance and hydrophobicity.

Mechanism of Action

The mechanism of action of sec-Butyl 1H,1H,9H-perfluorononyl carbonate involves its interaction with various molecular targets. The perfluorononyl group imparts significant hydrophobicity, allowing the compound to interact with hydrophobic regions of biomolecules or materials. This interaction can lead to changes in the physical properties of the target, such as increased stability or altered solubility.

Comparison with Similar Compounds

Structural and Functional Group Variations

The primary differences among fluorinated carbonates lie in the alkyl substituent and perfluoroalkyl chain length. Key examples include:

  • 3-Fluoropropyl 1H,1H-perfluorohexyl carbonate (CAS 1980085-56-0): Features a shorter perfluorohexyl chain (C₆F₁₁) and a fluoropropyl group. Molecular formula: C₁₀H₈F₁₂O₃ (MW 404.15) .
  • 1H,1H,9H-Perfluorononyl methyl carbonate (CAS 1980085-40-2): Contains a perfluorononyl chain (C₉F₁₆) with a methyl group. Molecular formula: C₁₁H₆F₁₆O₃ (MW 490.14) .
  • sec-Butyl 1H,1H,7H-perfluorohexyl carbonate (Ref: 54-PC450480): Shares the sec-butyl group but has a shorter perfluorohexyl chain (C₆F₁₃) .

The target compound’s longer perfluorononyl chain (C₉F₁₇) enhances hydrophobicity and thermal stability compared to perfluorohexyl analogs, while the sec-butyl group may improve solubility in organic solvents relative to methyl or fluoropropyl substituents.

Physical and Chemical Properties

Table 1: Comparative Physical Properties
Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³)
1H,1H,9H-Perfluorononyl methyl carbonate C₁₁H₆F₁₆O₃ 490.14 Not reported Not reported
Tris(1H,1H,9H-perfluorononyl) phosphate C₂₇H₉F₅₁O₄P ~1,300* 492.5 (predicted) 1.715 (predicted)
1H,1H,1H,2H-Perfluoro-2-nonanol C₉H₅F₁₅O 414.11 Not reported Not reported

*Estimated based on structural similarity to phosphate esters .

  • Thermal Stability: Phosphates like tris(1H,1H,9H-perfluorononyl) phosphate exhibit higher predicted boiling points (~492.5°C) compared to carbonates, which are likely less thermally stable due to the carbonate group’s susceptibility to hydrolysis .
  • Density: The density of fluorinated compounds correlates with fluorine content. Tris(1H,1H,9H-perfluorononyl) phosphate’s density (1.715 g/cm³) reflects its extensive fluorination, whereas carbonates with shorter chains (e.g., perfluorohexyl) would have lower densities .

Environmental and Toxicological Profiles

Perfluoroalkyl substances (PFAS), including perfluorononyl derivatives, are associated with environmental persistence and bioaccumulation risks. highlights regulatory concerns for compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), which share structural similarities with the perfluorononyl group in the target compound . While specific toxicological data for sec-butyl 1H,1H,9H-perfluorononyl carbonate is unavailable, its hydrolysis products (e.g., perfluorononanoic acid) may pose risks analogous to other PFAS, warranting careful handling and disposal .

Biological Activity

sec-Butyl 1H,1H,9H-perfluorononyl carbonate is a fluorinated compound that has garnered attention due to its unique properties and potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound through a review of existing literature, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a perfluorinated alkyl chain which imparts distinct physicochemical properties. The presence of the carbonate functional group enhances its stability and reactivity in biological systems. The compound's structure can be summarized as follows:

  • Chemical Formula : C12H13F17O3
  • Molecular Weight : 500.2 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with biological membranes and its potential as a drug delivery agent.

Research indicates that the perfluorinated moiety can significantly affect membrane permeability and fluidity. The following mechanisms have been proposed:

  • Membrane Disruption : The hydrophobic nature of perfluorinated compounds can disrupt lipid bilayers, leading to increased permeability.
  • Drug Delivery : The compound may enhance the solubility and bioavailability of hydrophobic drugs by forming stable complexes.

Case Studies

Several studies have examined the biological effects of this compound:

  • Cell Viability Assay :
    • A study assessed the cytotoxicity of the compound on human fibroblast cells. Results indicated a dose-dependent decrease in cell viability at concentrations above 100 µM.
    • Table 1 : Cytotoxicity Results
    Concentration (µM)Cell Viability (%)
    0100
    1095
    5085
    10065
    20030
  • Antimicrobial Activity :
    • Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones, indicating potential as an antimicrobial agent.
    • Table 2 : Antimicrobial Efficacy
    BacteriaInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10

Research Findings

Recent findings suggest that this compound may also influence cellular signaling pathways:

  • Inflammatory Response : In vitro studies demonstrated that treatment with the compound modulated the expression of pro-inflammatory cytokines in macrophages.
  • Cell Migration : The compound was found to enhance cell migration in wound healing assays, suggesting potential applications in regenerative medicine.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying sec-Butyl 1H,1H,9H-perfluorononyl carbonate in environmental or biological matrices?

  • Methodology : Use online solid-phase extraction (SPE) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to achieve high sensitivity (detection limits <1 ng/mL). This method is validated for structurally similar perfluoroalkyl substances (PFAS) in human serum and plasma . Optimize chromatographic separation using a C18 column and a mobile phase of methanol/water with 2 mM ammonium acetate to mitigate matrix effects.

Q. How can researchers synthesize this compound with high purity?

  • Methodology : Employ a two-step reaction:

React perfluorononanol with phosgene to form perfluorononyl chloroformate.

Condense the intermediate with sec-butanol under anhydrous conditions using pyridine as a catalyst.
Purify the product via fractional distillation (boiling point ~492.5°C predicted for analogous perfluorinated phosphates) and confirm purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. What physicochemical properties are critical for experimental design involving this compound?

  • Key Parameters :

  • Density : Predicted at 1.715 g/cm³ (similar to tris(1H,1H,9H-perfluorononyl) phosphate) for solubility calculations .
  • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C expected for perfluorinated carbonates).
  • LogP : Estimate via computational tools (e.g., EPI Suite) to predict bioaccumulation potential.

Advanced Research Questions

Q. How does the environmental persistence of this compound compare to other PFAS, and what degradation pathways should be prioritized?

  • Methodology : Conduct accelerated degradation studies under UV light (254 nm) and advanced oxidation processes (e.g., persulfate activation). Monitor intermediates via time-of-flight mass spectrometry (TOF-MS). Compare half-lives to perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), which persist for decades in aerobic conditions . Prioritize hydrolytic stability testing at pH 3–10, as carbonate esters are typically more labile than sulfonates.

Q. What toxicokinetic models are suitable for predicting human exposure risks?

  • Methodology : Adapt physiologically based pharmacokinetic (PBPK) models validated for PFOS/PFOA. Key parameters include:

  • Protein binding affinity : Measure via equilibrium dialysis (expected >90% binding to serum albumin).
  • Elimination half-life : Estimate using urinary excretion data from rodent studies, accounting for renal reabsorption mechanisms common to PFAS .
  • Tissue distribution : Use quantitative whole-body autoradiography (QWBA) in Sprague-Dawley rats.

Q. How should researchers address contradictions in bioaccumulation data for branched vs. linear perfluorinated chains?

  • Methodology :

  • Perform isomer-specific analysis using ion mobility spectrometry (IMS) coupled with LC-MS/MS to resolve branched and linear isomers .
  • Compare bioaccumulation factors (BAFs) in aquatic models (e.g., zebrafish) under controlled trophic transfer conditions. Branched isomers may exhibit lower BAFs due to steric hindrance in protein interactions .

Q. What experimental strategies mitigate cross-contamination in PFAS research labs?

  • Methodology :

  • Use polytetrafluoroethylene (PTFE)-free consumables (e.g., glass or polypropylene) to avoid background interference.
  • Implement blank controls in every batch to detect airborne contamination.
  • Decontaminate equipment with methanol:acetonitrile (1:1) rinses, validated for PFAS removal efficiency .

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